4-乙基-2-氧代-2H-色烯-7-基乙酸酯

描述

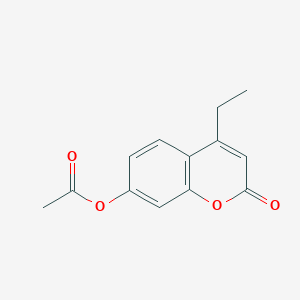

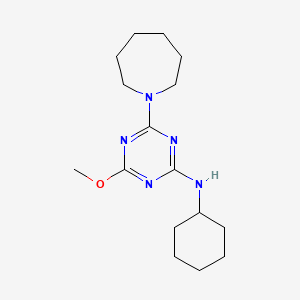

4-Ethyl-2-oxo-2H-chromen-7-yl acetate is a chemical compound with the linear formula C13H12O4 . It has a molecular weight of 232.238 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 hour .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-ethyl-2-oxo-2H-chromen-7-yl acetate are not detailed in the retrieved sources. The compound has a molecular weight of 232.238 , but further properties such as melting point, boiling point, solubility, and spectral data are not provided.科学研究应用

Pharmaceutical Research

4-ethyl-2-oxo-2H-chromen-7-yl acetate, like other coumarin derivatives, has been explored for its potential pharmacological activities. Coumarins are known for their physiological effects, including anticoagulant, spasmolytic, bacteriostatic, and antitumor properties . This compound could be a candidate for drug development, especially in targeting diseases where these activities are beneficial.

Material Science

In the field of materials science, this compound has been used in the synthesis of organic-inorganic hybrids for optical applications. Its incorporation into sol-gel materials demonstrates its potential in creating new materials with desirable optical properties, such as transparency and coloration, which are useful in the development of waveguide amplifiers, plastic lasers, or light-emitting diodes .

Biochemistry

Biochemically, the compound’s derivatives have been used to study photodimerization reactions. The photoactive properties of these derivatives can be harnessed to control the properties of polysaccharide esters, which are of interest in the design of smart materials .

Analytical Chemistry

In analytical chemistry, the spectral properties of 4-ethyl-2-oxo-2H-chromen-7-yl acetate are of interest. Its UV/Vis, IR, and luminescence spectral properties can be studied to understand the interactions within sol-gel materials and to develop new analytical methods for material characterization .

Environmental Science

While specific applications in environmental science are not directly mentioned, the compound’s role in the synthesis of materials with potential environmental benefits, such as organic modified ceramics (ormocer), suggests its indirect contribution to environmental sustainability through material innovation .

Medical Research

In medical research, the compound’s derivatives have shown promise in inhibiting the proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cell lines. This indicates its potential use in cancer therapy, particularly in targeting NSCLC through the modulation of critical pathways like PI3K/AKT/mTOR .

Synthetic Chemistry

The compound serves as a building block in synthetic chemistry for creating a variety of coumarin-based molecules. These molecules have been synthesized for their antimicrobial activity, showcasing the compound’s utility in developing new antimicrobial agents .

Optical Applications

Lastly, the compound’s role in the development of doped sol-gel materials with potential optical applications cannot be overstated. Its ability to retain optical properties when incorporated into inorganic hosts makes it a valuable component in the creation of optically active materials .

安全和危害

Specific safety and hazard information for 4-ethyl-2-oxo-2H-chromen-7-yl acetate is not available in the retrieved sources. Sigma-Aldrich provides this product to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

作用机制

Target of Action

It is known that coumarin derivatives, which this compound is a part of, have been of great interest for evaluating new biological activities .

Mode of Action

It’s worth noting that coumarin derivatives have been shown to exhibit photoactive properties . This suggests that the compound may interact with its targets through light-triggered reactions, such as photodimerization .

Result of Action

It’s known that coumarin derivatives can exhibit various biological activities, including antimicrobial and antioxidant activities .

Action Environment

It’s known that the synthesis of similar coumarin derivatives can be carried out under specific conditions, such as a nitrogen atmosphere .

属性

IUPAC Name |

(4-ethyl-2-oxochromen-7-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-3-9-6-13(15)17-12-7-10(16-8(2)14)4-5-11(9)12/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDVBTUMPAUMTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-2-oxo-2H-chromen-7-yl acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5713805.png)

![4-{3-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B5713812.png)

![N-(4-cyanophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5713817.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5713828.png)

![4-{[3,5-bis(isopropoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5713862.png)

![7-(difluoromethyl)-N-methyl-5-(4-methylphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5713863.png)

![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B5713884.png)

![ethyl 4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]-1-piperidinecarboxylate](/img/structure/B5713891.png)